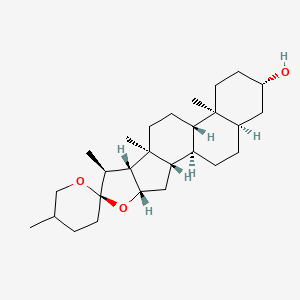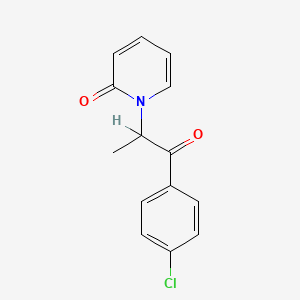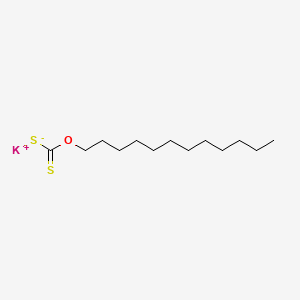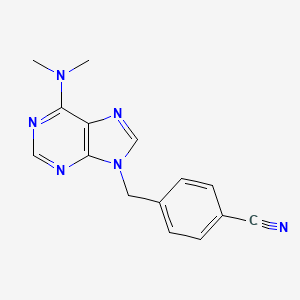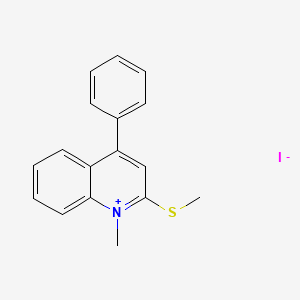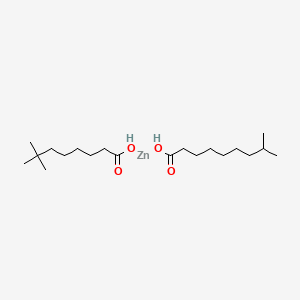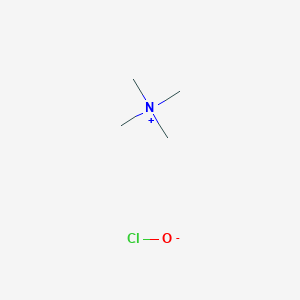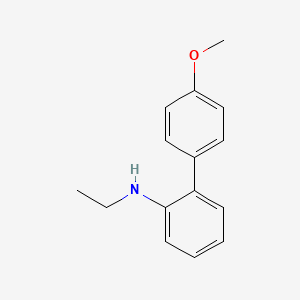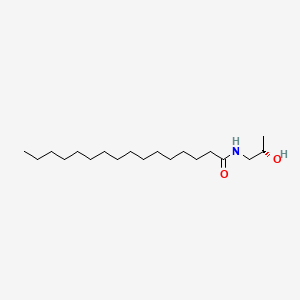
Palmitic monoisopropanolamide, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palmitic monoisopropanolamide, (S)-, also known as (S)-2-Hydroxypropyl palmitamide, is a compound with the molecular formula C19H39NO2 and a molecular weight of 313.5185 g/mol . It is a derivative of palmitic acid, a common saturated fatty acid found in various natural sources such as palm oil, meat, and dairy products . This compound is characterized by its specific stereochemistry, having one defined stereocenter .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of palmitic monoisopropanolamide, (S)-, typically involves the reaction of palmitic acid with isopropanolamine. The process generally requires a heating synthesis reaction in the presence of a solid metal oxide catalyst . The reaction conditions include maintaining an elevated temperature to facilitate the formation of the amide bond between the palmitic acid and isopropanolamine.
Industrial Production Methods
Industrial production methods for palmitic monoisopropanolamide, (S)-, are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The choice of catalysts and reaction parameters is crucial to achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Palmitic monoisopropanolamide, (S)-, can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen, reducing the compound to its corresponding alcohol or amine.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield hydroxylated derivatives, reduction may produce alcohols or amines, and substitution reactions may result in halogenated or alkylated compounds.
Aplicaciones Científicas De Investigación
Palmitic monoisopropanolamide, (S)-, has several scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying amide bond formation and reactivity.
Biology: It is investigated for its potential biological activities, including its role in lipid metabolism and cell signaling pathways.
Industry: It is utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mecanismo De Acción
The mechanism of action of palmitic monoisopropanolamide, (S)-, involves its interaction with specific molecular targets and pathways. It is known to interact with cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptors (PPARα, PPAR-δ, PPAR-γ), and transient receptor potential vanilloid type-1 (TRPV1) channels . These interactions modulate various physiological processes, including inflammation, pain perception, and lipid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Palmitoylethanolamide (PEA): A well-known compound with anti-inflammatory and neuroprotective properties.
Stearic monoisopropanolamide: Similar in structure but derived from stearic acid instead of palmitic acid.
Oleic monoisopropanolamide: Derived from oleic acid, differing in the degree of unsaturation.
Uniqueness
Palmitic monoisopropanolamide, (S)-, is unique due to its specific stereochemistry and its distinct interaction with molecular targets. Its ability to modulate multiple pathways makes it a versatile compound for research and potential therapeutic applications.
Propiedades
Número CAS |
179951-57-6 |
|---|---|
Fórmula molecular |
C19H39NO2 |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
N-[(2S)-2-hydroxypropyl]hexadecanamide |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18(2)21/h18,21H,3-17H2,1-2H3,(H,20,22)/t18-/m0/s1 |
Clave InChI |
VQNMGLLFMPXVFN-SFHVURJKSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)NC[C@H](C)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




